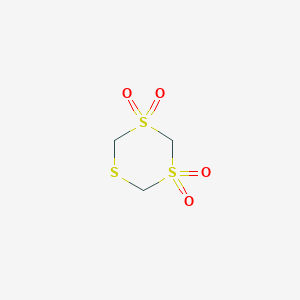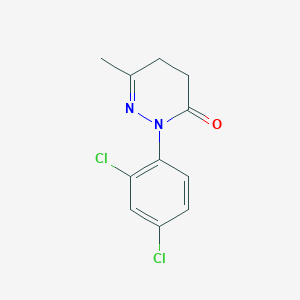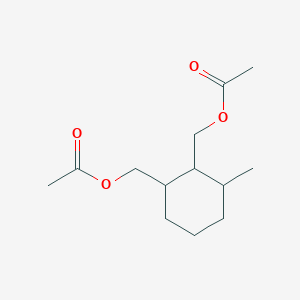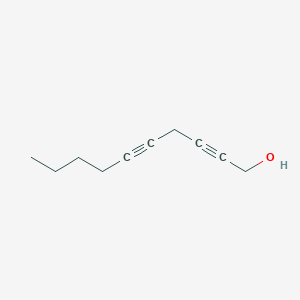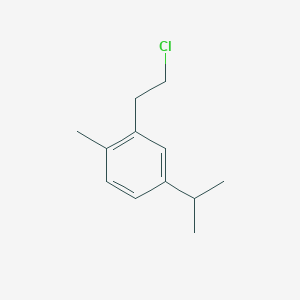
Acetyltriethylgermane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetyltriethylgermane: is an organogermanium compound characterized by the presence of an acetyl group attached to a triethylgermane moiety
准备方法
Synthetic Routes and Reaction Conditions: Acetyltriethylgermane can be synthesized through several methods. One common approach involves the reaction of triethylgermane with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under mild conditions, yielding this compound as the primary product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, ensures the efficient production of high-quality this compound.
化学反应分析
Types of Reactions: Acetyltriethylgermane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide and other oxidation products.
Reduction: Reduction reactions can convert this compound to simpler germanium-containing compounds.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can be employed under basic conditions to achieve substitution.
Major Products Formed:
Oxidation: Germanium dioxide and acetyl derivatives.
Reduction: Simpler germanium hydrides.
Substitution: Various substituted germanium compounds depending on the nucleophile used.
科学研究应用
Chemistry: Acetyltriethylgermane is used as a precursor in the synthesis of organogermanium compounds, which are valuable intermediates in organic synthesis and catalysis.
Medicine: this compound and its derivatives are being investigated for their potential therapeutic effects, particularly in the treatment of diseases where germanium compounds have shown efficacy.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including semiconductors and optoelectronic devices, due to its unique electronic properties.
作用机制
The mechanism by which acetyltriethylgermane exerts its effects involves the interaction of the germanium atom with various molecular targets. Germanium compounds are known to interact with biological molecules, potentially modulating enzyme activity and cellular signaling pathways. The acetyl group may also play a role in enhancing the compound’s reactivity and specificity.
相似化合物的比较
Triethylgermane: Lacks the acetyl group, resulting in different reactivity and applications.
Acetyltrimethylgermane: Similar structure but with methyl groups instead of ethyl groups, leading to variations in physical and chemical properties.
Uniqueness: Acetyltriethylgermane is unique due to the presence of both acetyl and triethyl groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in synthesis, research, and industry.
属性
CAS 编号 |
13433-79-9 |
|---|---|
分子式 |
C8H18GeO |
分子量 |
202.86 g/mol |
IUPAC 名称 |
1-triethylgermylethanone |
InChI |
InChI=1S/C8H18GeO/c1-5-9(6-2,7-3)8(4)10/h5-7H2,1-4H3 |
InChI 键 |
UPFCZJFHRXHVDM-UHFFFAOYSA-N |
规范 SMILES |
CC[Ge](CC)(CC)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(2,4-dimethoxyphenyl)methylideneamino]-4-(propanoylamino)benzamide](/img/structure/B14722284.png)
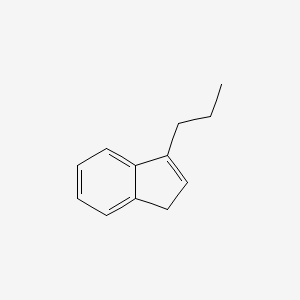

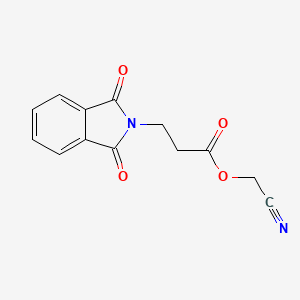
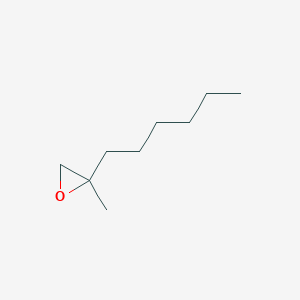
![1,1'-[(4-tert-Butoxyphenyl)methylene]dibenzene](/img/structure/B14722307.png)
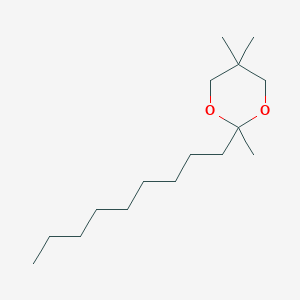
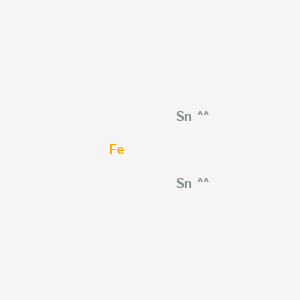
![[2-(Ethoxymethyl)phenyl][bis(2-methoxyphenyl)]methanol](/img/structure/B14722363.png)
